molecular formula C18H38N2O4+2 B1201299 Suberyldicholine

Suberyldicholine

Cat. No.: B1201299
M. Wt: 346.5 g/mol
InChI Key: FUORNAZLBFNKKX-UHFFFAOYSA-N
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Description

Suberyldicholine is a synthetic compound known for its role as a nicotinic agonist. It is structurally related to acetylcholine and carbachol, and it has been studied for its ability to block ion channels at neuromuscular junctions . This compound is particularly potent in its action, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of suberyldicholine typically involves the reaction of suberic acid with choline derivatives. The process requires precise reaction conditions to ensure the correct formation of the dicholine ester. Industrial production methods may involve the use of advanced organic synthesis techniques to achieve high purity and yield .

Chemical Reactions Analysis

Suberyldicholine undergoes several types of chemical reactions, including:

Scientific Research Applications

Suberyldicholine has a wide range of applications in scientific research:

Mechanism of Action

Suberyldicholine exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding leads to the opening of ion channels, allowing the flow of ions and resulting in muscle contraction. The compound’s potency as a channel blocker is due to its high affinity for the open state of the channel, which it can block effectively .

Comparison with Similar Compounds

Suberyldicholine is often compared with other nicotinic agonists such as acetylcholine and carbachol. While all three compounds can block ion channels, this compound is the most potent blocker among them. Similar compounds include:

This compound’s unique potency and specific action on ion channels make it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C18H38N2O4+2

Molecular Weight

346.5 g/mol

IUPAC Name

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium

InChI

InChI=1S/C18H38N2O4/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6/h7-16H2,1-6H3/q+2

InChI Key

FUORNAZLBFNKKX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C

Synonyms

is-(2-trimethylaminoethyl)suberate diiodide
corconium
subecholine
suberyldicholine

Origin of Product

United States

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